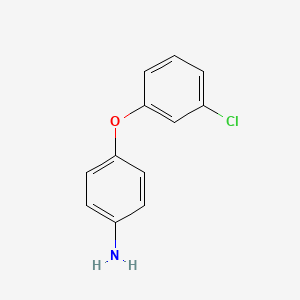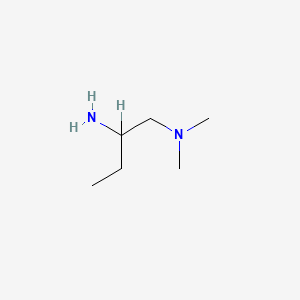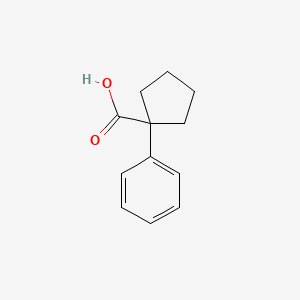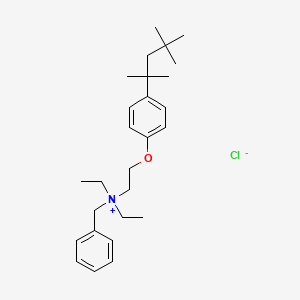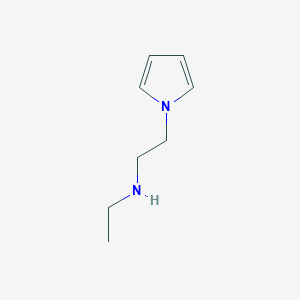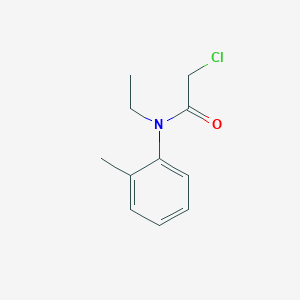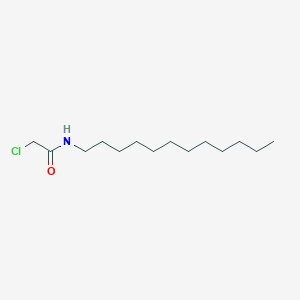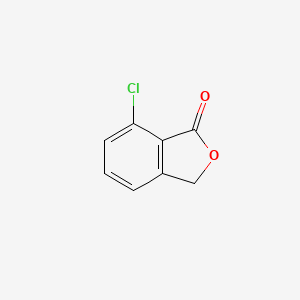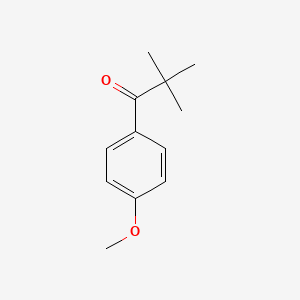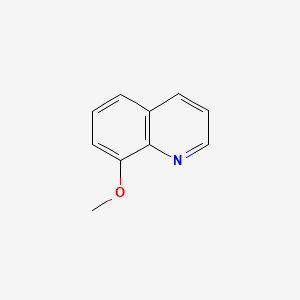
8-メトキシキノリン
概要
説明
8-Methoxyquinoline is a chemical compound with the molecular formula C10H9NO . It is used as a pharmaceutical intermediate .
Synthesis Analysis
8-Methoxyquinoline can be synthesized using 8-Hydroxyquinoline as a starting material . A study also described the bromination of 8-methoxyquinoline with molecular bromine and NBS in various solvents .Molecular Structure Analysis
The molecular structure of 8-Methoxyquinoline consists of a pyridine ring fused to phenol, with a methoxy group attached to position 8 .Chemical Reactions Analysis
The chemistry of 8-Methoxyquinoline is quite diverse due to the presence of the phenolic group, making it susceptible to numerous chemical reactions and structural modifications, such as electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements .Physical And Chemical Properties Analysis
8-Methoxyquinoline has a molecular weight of 159.185 Da and a monoisotopic mass of 159.068420 Da .科学的研究の応用
生体分子-リガンド複合体研究
8-メトキシキノリンは、生体分子-リガンド複合体の研究に使用されます。このアプリケーションは、生体分子と潜在的な薬物候補との相互作用を理解するために不可欠です。 これは、結合部位、親和性、および複合体の全体的な構造コンフォメーションを特定するのに役立ちます .
自由エネルギー計算
計算化学では、自由エネルギー計算は、分子相互作用の安定性と結合親和性を予測するために不可欠です。 8-メトキシキノリンはこれらのシミュレーションで役割を果たし、分子システムの熱力学に関する洞察を提供します .
構造ベースの創薬
構造ベースの創薬: (SBDD)は、生物学的標的の3D構造を使用して薬物を設計する方法です。 8-メトキシキノリンはSBDDに含まれ、標的分子との相互作用をモデル化するために使用でき、新しい治療薬の開発を支援します .
X線結晶複合体の精密化
結晶学の分野では、8-メトキシキノリンはX線結晶複合体を精密化するために使用されます。 このプロセスは、結晶構造の精度を向上させ、これは分子幾何学を理解し、創薬の目的で不可欠です .
医薬品中間体
医薬品中間体として、8-メトキシキノリンはさまざまな薬物の合成に関与しています。 その役割は、最終的な有効医薬品成分(API)につながる中間体を生成する上で非常に重要です .
分子動力学シミュレーション
8-メトキシキノリンは、生体分子システムの動的挙動を研究するために、分子動力学(MD)シミュレーションで使用されます。 8-メトキシキノリンを使用したMDシミュレーションは、原子と分子の動きを明らかにし、分子機能のミクロな視点を提供します .
NMRスペクトル分析
核磁気共鳴(NMR)分光法: は、構造生物学の強力なツールです。 8-メトキシキノリンは、NMR精密化ファイルで使用して、分子の構造とダイナミクスを分析できます .
溶解度研究
さまざまな溶媒における8-メトキシキノリンの溶解度は、その物理化学的特性を理解するために研究できます。 この情報は、薬物を配合し、生物系におけるその挙動を予測するために貴重です .
作用機序
Target of Action
8-Methoxyquinoline is a derivative of 8-Hydroxyquinoline (8-HQ), which is known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Mode of Action
It’s known that 8-hq derivatives interact with their targets, leading to various biological effects
Biochemical Pathways
8-HQ derivatives are known to have antimicrobial, anticancer, and antifungal activities , suggesting they may interact with a variety of biochemical pathways related to these biological processes.
Pharmacokinetics
Its bioavailability was high to moderate (91–52%) in all species studied . These findings may provide some insights into the potential pharmacokinetic properties of 8-Methoxyquinoline, but direct studies on 8-Methoxyquinoline are needed for accurate information.
Result of Action
8-HQ derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Safety and Hazards
生化学分析
Biochemical Properties
8-Methoxyquinoline plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it forms complexes with transition metal ions such as zinc, copper, and iron, which can influence enzymatic activities and protein functions . These interactions often involve chelation, where 8-Methoxyquinoline binds to metal ions, affecting their availability and reactivity in biological systems .
Cellular Effects
8-Methoxyquinoline exhibits significant effects on various cell types and cellular processes. It has been shown to inhibit proteasomal activity in tumor cells, leading to growth suppression and apoptosis . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of metal-dependent enzymes and proteins . Additionally, 8-Methoxyquinoline can induce autophagy in certain cancer cells, further contributing to its antiproliferative effects .
Molecular Mechanism
At the molecular level, 8-Methoxyquinoline exerts its effects through several mechanisms. It binds to metal ions, forming stable complexes that can inhibit or activate specific enzymes . For example, its interaction with zinc ions enhances fluorescence, making it useful as a fluorescent probe in biological studies . Furthermore, 8-Methoxyquinoline can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Methoxyquinoline can vary over time. The compound is relatively stable under standard conditions, but its activity may decrease due to degradation or interaction with other molecules . Long-term studies have shown that 8-Methoxyquinoline can maintain its biological activity for extended periods, although its efficacy may diminish over time . In vitro and in vivo studies have demonstrated that the compound can have lasting effects on cellular function, particularly in cancer cells .
Dosage Effects in Animal Models
The effects of 8-Methoxyquinoline in animal models are dose-dependent. At low doses, the compound can exhibit therapeutic effects, such as inhibiting tumor growth and inducing apoptosis . At higher doses, it may cause toxic or adverse effects, including damage to healthy tissues and organs . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .
Metabolic Pathways
8-Methoxyquinoline is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels . The compound’s ability to chelate metal ions also plays a role in its metabolic activity, as it can affect the availability of essential cofactors .
Transport and Distribution
Within cells and tissues, 8-Methoxyquinoline is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s localization and accumulation can be influenced by its affinity for metal ions and other biomolecules . Studies have shown that 8-Methoxyquinoline can accumulate in specific tissues, such as tumors, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 8-Methoxyquinoline is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the compound may localize to the nucleus, mitochondria, or lysosomes, where it interacts with metal ions and enzymes . This localization is essential for its role in modulating cellular processes and influencing cell function .
特性
IUPAC Name |
8-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-12-9-6-2-4-8-5-3-7-11-10(8)9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKGGEBOALGXJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00239656 | |
| Record name | Methyl 8-quinolyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00239656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938-33-0 | |
| Record name | 8-Methoxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Methoxyquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 8-quinolyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00239656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 8-quinolyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.128 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-METHOXYQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y56U1UNUJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

